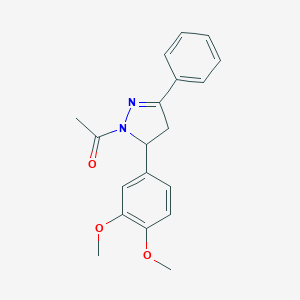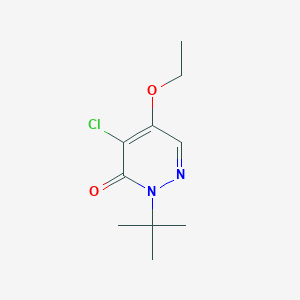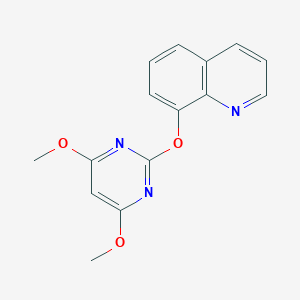
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline, also known as DMQDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has shown promising results in various fields of research.
Wirkmechanismus
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline acts as a chelating agent, binding to metal ions through its pyrimidine and quinoline moieties. The binding of this compound to metal ions results in a change in its fluorescence properties, which can be detected and measured. The mechanism of action of this compound has been extensively studied using various spectroscopic techniques.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological systems make it an important tool for studying the role of metal ions in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe that can be used for the detection of metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several potential future directions for research. One area of research is the development of this compound-based diagnostic tools for the detection of metal ions in biological samples. Another area of research is the use of this compound as a tool for studying the role of metal ions in various physiological processes. Additionally, the synthesis of new this compound derivatives with improved properties is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of metal ions in biological samples. The synthesis method of this compound is relatively simple, and its low toxicity makes it a safe compound for use in lab experiments. Future research directions for this compound include the development of diagnostic tools and the synthesis of new derivatives with improved properties.
Synthesemethoden
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloroquinoline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has shown high selectivity and sensitivity towards these metal ions, making it a potential candidate for the development of diagnostic tools.
Eigenschaften
Molekularformel |
C15H13N3O3 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
8-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-9-13(20-2)18-15(17-12)21-11-7-3-5-10-6-4-8-16-14(10)11/h3-9H,1-2H3 |
InChI-Schlüssel |
HFNAZIWEPBFFSA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
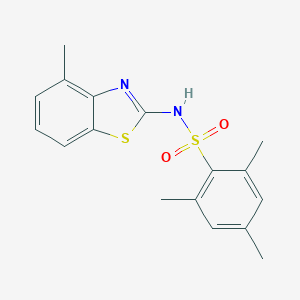

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
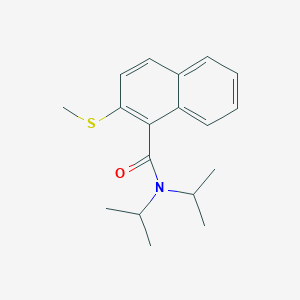
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
